Product packaging for Epicocconone(Cat. No.:CAS No. 371163-96-1)

Epicocconone

Cat. No.: B1671485
CAS No.: 371163-96-1
M. Wt: 410.4 g/mol
InChI Key: JKMBMIMLVFMXRW-LYYFRFARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epicocconone is a natural product fluorophore isolated from the fungus Epicoccum nigrum . It is renowned for its unique ability to bind covalently yet reversibly with primary amines, such as those found in proteins, resulting in a significant fluorescent "turn-on" effect . This reaction is characterized by a substantial Stokes' shift; the dye exhibits weak green fluorescence (520 nm emission) in its unbound state, which shifts to a strong orange-red emission (610 nm) upon binding to proteins . This mechanism makes this compound an invaluable tool in proteomics and cell biology. Its key applications include ultra-sensitive total protein staining for 1D and 2D gel electrophoresis, quantitative determination of protein concentration in solution, and as a powerful loading control for Western blots . Furthermore, because this compound is cell-permeable and non-cytotoxic, it is exceptionally suited for in vivo live-cell imaging and multiplexing applications, allowing researchers to visualize processes without perturbing cell physiology . It has also been validated for the specific and sensitive in-situ quantification of extracellular proteins within bacterial biofilms . Both the natural product and its synthetic analogues offer researchers a versatile and sensitive fluorescent stain for a wide array of research applications . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22O7 B1671485 Epicocconone CAS No. 371163-96-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

371163-96-1

Molecular Formula

C23H22O7

Molecular Weight

410.4 g/mol

IUPAC Name

(6S,9aS)-6-(hydroxymethyl)-3-[(1Z,4E,6E,8E)-1-hydroxy-3-oxodeca-1,4,6,8-tetraenyl]-9a-methyl-5,6-dihydrofuro[3,2-g]isochromene-2,9-dione

InChI

InChI=1S/C23H22O7/c1-3-4-5-6-7-8-15(25)11-19(26)20-18-10-14-9-16(12-24)29-13-17(14)21(27)23(18,2)30-22(20)28/h3-8,10-11,13,16,24,26H,9,12H2,1-2H3/b4-3+,6-5+,8-7+,19-11-/t16-,23-/m0/s1

InChI Key

JKMBMIMLVFMXRW-LYYFRFARSA-N

SMILES

CC=CC=CC=CC(=O)C=C(C1=C2C=C3CC(OC=C3C(=O)C2(OC1=O)C)CO)O

Isomeric SMILES

C/C=C/C=C/C=C/C(=O)/C=C(/C1=C2C=C3C[C@H](OC=C3C(=O)[C@]2(OC1=O)C)CO)\O

Canonical SMILES

CC=CC=CC=CC(=O)C=C(C1=C2C=C3CC(OC=C3C(=O)C2(OC1=O)C)CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Epicocconone;  Deep purple;  Lightning fast; 

Origin of Product

United States

Biosynthesis and Biotechnological Production of Epicocconone

Optimization of Fungal Cultivation for Enhanced Production

Strain Improvement Methodologies

Strain improvement for enhanced epicocconone production can involve various approaches aimed at increasing the metabolic flux towards this compound synthesis or reducing the production of competing metabolites. While specific detailed methodologies for Epicoccum strains focused solely on this compound are not extensively detailed in the provided search results, general strategies for fungal strain improvement in secondary metabolite production are applicable. These can include:

Isolation and Screening: Identifying high-producing natural variants of Epicoccum nigrum from diverse environments. stuba.skplos.org E. nigrum exhibits significant genotypic and phenotypic variability, and isolating strains with inherently higher this compound production potential is a fundamental step. plos.org

Mutagenesis and Selection: Applying physical or chemical mutagens to induce genetic variations in Epicoccum strains, followed by screening for mutants with improved this compound yields.

Genetic Engineering: Modifying genes involved in the this compound biosynthetic pathway or regulatory pathways that influence secondary metabolism. Understanding the genes encoding polyketide synthases and other enzymes in the pathway is crucial for this approach. usp.br

Protoplast Fusion: Combining protoplasts from different strains to create hybrids that may possess desirable traits from both parents, such as enhanced growth and higher this compound production.

Adaptation and Directed Evolution: Culturing strains under specific conditions that favor high this compound production over time, allowing for the selection of spontaneously occurring beneficial mutations.

The effectiveness of traditional crossing techniques for strain improvement in E. nigrum may be limited in cases where recombination is rare. plos.org Therefore, polyphasic approaches, including extensive molecular characterization, are valuable for assessing the diversity and potential of different isolates for biotechnological applications. plos.org

Media Composition and Environmental Parameter Studies

The composition of the culture medium and the environmental parameters during fermentation significantly influence the production of secondary metabolites, including this compound, by Epicoccum species. stuba.skrsc.org Optimization of these factors is a key aspect of biotechnological production.

Research indicates that the range and amount of secondary metabolites produced by Epicoccum species depend considerably on the medium composition. stuba.sk Different media types can lead to the production of distinct sets of metabolites. stuba.skrsc.org For example, one study noted that glucose-containing media like SGA and PDA showed comparable metabolite production, while an OAT medium caused the production of compounds not present in other media. stuba.sk

Key parameters studied for optimizing fungal secondary metabolite production, applicable to this compound, include:

Carbon Source: The type and concentration of the carbon source (e.g., glucose, rice) can impact both fungal growth and secondary metabolite production. Solid rice culture media has been used for the fermentation of Epicoccum nigrum for metabolite extraction. nih.gov

Nitrogen Source: The nature and availability of nitrogen can influence metabolic pathways.

Mineral Salts and Trace Elements: Supplementation with specific salts and trace elements can enhance or alter metabolite production. rsc.org

pH Value: The acidity or alkalinity of the medium affects fungal growth and enzyme activity.

Temperature: Optimal temperature ranges are crucial for fungal metabolism and product formation. Epicoccum nigrum has been cultured at 25°C for metabolite production. stuba.sknih.gov

Aeration Conditions: The availability of oxygen can influence metabolic pathways, particularly those involved in secondary metabolism.

Incubation Time: The duration of fermentation is critical, as secondary metabolites are typically produced after the primary growth phase. Fermentation periods of several weeks have been reported for Epicoccum strains. stuba.sknih.gov

Light Conditions: Some fungal metabolic processes, including pigment production, can be influenced by light. Culturing in the dark has been reported. stuba.sk

The "One Strain, Many Compounds" (OSMAC) approach, which involves selectively modifying fermentation parameters, is a powerful method for enhancing the chemical diversity and potentially the yield of specific compounds like this compound from a single fungal strain. rsc.org

Data Tables

Based on the information found, a representative table illustrating the impact of different media types on the production of secondary metabolites by Epicoccum could be constructed, drawing from the observation that different media yield different metabolite profiles. However, without specific quantitative data on this compound production across various media in the search results, a detailed data table for this compound yield specifically cannot be generated. The provided information primarily highlights that media composition does influence metabolite production qualitatively.

Medium TypeObserved Metabolite Production ProfileReference
Glucose-containingComparable metabolite production (e.g., SGA, PDA) stuba.sk
OAT mediumProduction of compounds not present in other media stuba.sk
Solid Rice CultureUsed for fermentation and extraction of metabolites nih.gov
Czapek-Dox (Cz-D)Used for culturing, supplemented with yeast extract stuba.sk
Czapek mediumUsed with salt additions to study chemical diversity rsc.org

Chemical Synthesis and Analog Development of Epicocconone

Synthetic Approaches to the Epicocconone Core Structure

Synthetic strategies towards the this compound core framework have been explored, aiming to provide more accessible routes to this complex molecule and its derivatives sci-hub.semedkoo.com.

Key Intermediate Synthesis Strategies

The synthesis of the this compound core often involves the preparation of key intermediates. One such strategy has utilized a 2-iodoxybenzoic acid (IBX)-mediated dearomatization reaction as a crucial step researchgate.netnih.govebi.ac.uk. This approach allows for the transformation of aromatic precursors into the core structure. Another key intermediate in the synthesis of this compound analogues is the β-keto-dioxinone moiety ulb.ac.beresearchgate.netnih.govresearchgate.net. The construction of this intermediate has been facilitated by palladium-catalyzed carbonylation reactions ulb.ac.beresearchgate.netnih.govresearchgate.net.

Palladium-Catalyzed Carbonylation Reactions in Synthesis

Palladium-catalyzed carbonylation reactions have proven to be a valuable tool in the synthesis of this compound analogs, specifically in the formation of the β-keto-dioxinone key intermediate ulb.ac.beresearchgate.netnih.govresearchgate.net. This type of reaction allows for the direct and selective conversion of iodoaryl derivatives into β-keto-dioxinones ulb.ac.be. For instance, a bromofluorene derivative can be converted to an iodobromo derivative, which then undergoes palladium-catalyzed carbonylation in the presence of a dioxinone to yield a brominated β-keto-dioxinone ulb.ac.be. Palladium catalysis is widely recognized for its utility in constructing complex chemical scaffolds and has found broad applications in natural product synthesis rsc.orgnih.gov.

Design and Synthesis of this compound Analogues

The design and synthesis of this compound analogues are primarily driven by the desire to overcome the limitations of the natural product, particularly its low photostability and quantum yields, and to enhance its photophysical properties for various applications researchgate.netnih.govmq.edu.au.

Structural Modifications for Enhanced Photophysical Properties

Modifications to the structure of this compound have focused on improving its fluorescence characteristics, such as increasing photostability, quantum yield, and tuning excitation/emission wavelengths researchgate.netnih.govmq.edu.auresearchgate.net.

Triene Side Chain Modifications (e.g., Fluorenyl, Naphthyl Scaffolds)

A significant strategy for enhancing the photophysical properties of this compound has involved replacing the native heptatriene side chain with more rigid and photostable aromatic systems, such as fluorenyl or naphthyl scaffolds researchgate.netnih.govmq.edu.auulb.ac.beacs.orgresearchgate.net. The triene tail in natural this compound is believed to be responsible for non-radiative deexcitation pathways and photosensitivity ulb.ac.beresearchgate.net. Substituting the triene moiety with an aromatic ring, like a naphthyl group, has led to improved spectroscopic properties and increased photostability ulb.ac.be. Similarly, replacing the triene side chain with a fluorenyl scaffold can noticeably increase the fluorophore's absorption coefficient ulb.ac.beresearchgate.netnih.govresearchgate.net. Fluorene-based analogues have shown structure-dependent two-photon absorption cross-sections, ranging from 60 to 280 GM ulb.ac.beresearchgate.netnih.govresearchgate.net.

Research findings on triene side chain modifications:

Analog ScaffoldImpact on Photophysical PropertiesReference
NaphthylIncreased photostability, slightly higher quantum yield compared to natural this compound, bright fluorescence researchgate.netresearchgate.net. researchgate.netnih.govresearchgate.netulb.ac.be
FluorenylIncreased absorption coefficient, structure-dependent two-photon absorption cross-sections (60-280 GM) ulb.ac.beresearchgate.netnih.govresearchgate.net. ulb.ac.beresearchgate.netnih.govresearchgate.netresearchgate.net
Aromatic Ring Substitutions

Further modifications to the this compound core and its aromatic-substituted analogs involve substitutions on the aromatic rings to fine-tune their electronic and photophysical properties researchgate.netulb.ac.be. For instance, introducing substituents on the aromatic ring can influence electron transfer processes, which can modulate the fluorescence quantum yield between the native and enamine forms ulb.ac.be. Suzuki couplings have been employed to introduce aromatic substituents onto brominated β-keto-dioxinone intermediates, allowing for the creation of analogues with varied properties ulb.ac.be.

Detailed research findings on aromatic ring substitutions and their effects on photophysical properties are often discussed in the context of specific synthesized analogs and their spectroscopic characterization researchgate.netnih.govulb.ac.be. These studies provide data on absorption and emission spectra, quantum yields, and photostability for the modified compounds, illustrating the impact of different substituents.

Synthesis of Hybrid Fluorophores (e.g., this compound-Hemicyanine Hybrids)

The synthesis of hybrid fluorophores combining the this compound core with other fluorescent scaffolds, such as hemicyanines, has been pursued to create probes with enhanced or altered photophysical properties, including near-infrared (NIR) emission. researchgate.netmdpi.comorcid.org One reported synthesis of an this compound-hemicyanine hybrid involved the reaction of a synthetic analogue of this compound with N-ethyl-2,3,3-trimethyl-3H-indolium iodide in the presence of a base like triethylamine. researchgate.net This reaction resulted in a noticeable color change and yielded the desired hybrid product, which was isolated as a dark blue solid. researchgate.net The development of this compound-hemicyanine hybrids has been guided by chemical synthesis, density functional theory (DFT) calculations, and photophysical studies, leading to compounds with NIR emission suitable for applications like protein staining and cell imaging. researchgate.netmdpi.comorcid.org

Characterization of Synthetic Analogues

Characterization of synthetic this compound analogues and hybrids is crucial to evaluate the success of structural modifications in improving their fluorescent properties compared to the natural product. This typically involves spectroscopic analysis to understand their absorption and emission characteristics, as well as comparative studies of their fluorescence quantum yields and photostability.

Spectroscopic Analysis of Modified Fluorophores

Spectroscopic analysis, including UV/vis absorption and fluorescence emission spectroscopy, is fundamental in characterizing this compound analogues. Studies have investigated the absorption and emission spectra of native and enamine forms of this compound derivatives in different solvents. ulb.ac.beacs.org For example, this compound and its butylamine (B146782) adduct in acetonitrile (B52724) show absorption maxima at 435 nm and 520 nm, respectively, with emission maxima at 535 nm and 615 nm. acs.org Analogues with naphthyl or pyridyl groups replacing the heptatriene chain exhibit blue-shifted absorption maxima in their native form compared to this compound, while their enamine adducts show similar absorption maxima. acs.org The emission maxima of these analogues are generally similar to those of this compound. acs.org

The spectroscopic properties of this compound are sensitive to the environment, with fluorescence emission shifting from green in water to orange-red in the presence of protein. wikipedia.orgresearchgate.net This shift is accompanied by an increase in quantum yield. researchgate.net Absorption spectra of this compound in the presence of human serum albumin (HSA) and n-butylamine show red shifts compared to the spectrum in neat aqueous solution. researchgate.net

Theoretical studies using time-dependent density functional theory (TDDFT) have also been employed to assess and predict the UV/vis absorption spectra of this compound analogues, aiding in the understanding of their electronic excitations. nih.gov

Comparative Studies of Fluorescence Quantum Yields and Photostability

Comparative studies of fluorescence quantum yields and photostability are essential to quantify the improvements achieved through chemical synthesis. Natural this compound has a low quantum yield in water (< 0.01), which increases significantly upon reaction with amines or proteins (up to 0.17 with excess amine and detergent). mq.edu.au Synthetic analogues have been designed to exhibit higher quantum yields in both their native and enamine forms compared to the natural product. mq.edu.auacs.org For instance, some analogues have shown quantum yields an order of magnitude higher than this compound in neat solutions in their native state. mq.edu.au

Data on fluorescence quantum yields for specific analogues in different solvents have been reported. For example, fluorenyl this compound analogues in toluene (B28343) showed quantum yields ranging from 0.12 to 0.29 for native forms, while an enamine form of one analogue exhibited a quantum yield of 0.63. ulb.ac.be

Photostability is another critical property for fluorescence applications. Natural this compound has limited photostability. interchim.comresearchgate.netnih.gov Synthetic modifications, such as replacing the triene tail with a more rigid aromatic group, have resulted in analogues with increased photostability. researchgate.netnih.govacs.org One analogue, for instance, demonstrated a significantly longer half-life (33 minutes) on a UV transilluminator compared to the natural product. researchgate.net Studies comparing synthetic analogues to natural this compound in cell imaging have also indicated improved photobleaching characteristics for the synthetic versions. mdpi.com The ultrafast dynamics of this compound and its analogues, particularly the involvement of photoisomerization in non-radiative decay, have been investigated to understand the factors limiting quantum yield and photostability and to guide the design of improved fluorophores. mq.edu.aufigshare.comacs.org

Spectroscopic and Quantum Yield Data for Selected this compound Forms

Compound/FormSolventAbsorption Max (nm)Emission Max (nm)Quantum YieldCitation
This compound (Native)Water-520< 0.01 wikipedia.orgresearchgate.net
This compound (Enamine)Water (w/ BSA)-610Increased wikipedia.orgresearchgate.net
This compound (Native)Acetonitrile435535- acs.org
This compound (Enamine)Acetonitrile520615- acs.org
Fluorenyl Analogue 25a (Native)Toluene--0.25 ulb.ac.be
Fluorenyl Analogue 25b (Native)Toluene--0.28 ulb.ac.be
Fluorenyl Analogue 25c (Native)Toluene--0.12 ulb.ac.be
Fluorenyl Analogue 25a (Enamine)Toluene--0.63 ulb.ac.be
Fluorenyl Analogue 25c (Enamine)Toluene--0.03 ulb.ac.be
Naphthyl Analogue 2 (Native)Acetonitrile415530- acs.org
Naphthyl Analogue 2 (Enamine)Acetonitrile515610- acs.org
p-Chloropyridyl Analogue 3 (Native)Acetonitrile415535- acs.org
p-Chloropyridyl Analogue 3 (Enamine)Acetonitrile520615- acs.org

Note: This table compiles data from different sources and conditions; direct comparisons between entries should be made cautiously.

Molecular Mechanism of Interaction and Fluorescent Switching

Reversible Covalent Binding with Primary Amines

The primary mechanism by which epicocconone interacts with proteins is through reversible covalent bond formation with primary amine residues. smolecule.comacs.orgnih.gov This reaction is central to its function as a protein stain and fluorescent probe. smolecule.comresearchgate.net

Enamine Formation Mechanism

The reaction between this compound and primary amines proceeds via the formation of an enamine. smolecule.comresearchgate.netacs.org This mechanism involves a nucleophilic attack by the primary amine nitrogen on a carbonyl group of the this compound structure. smolecule.com Following the initial attack, a series of proton transfer steps and the elimination of water lead to the formation of a stable enamine adduct. makingmolecules.com This enamine is characterized by a carbon-carbon double bond conjugated to a nitrogen atom.

Reversibility and Hydrolysis Considerations

A key feature of the this compound-amine interaction is its reversibility. smolecule.comresearchgate.netacs.org The enamine adduct can be hydrolyzed, particularly under certain pH conditions, regenerating the original this compound and the free amine. researchgate.netacs.org Studies have investigated the pH dependence of this hydrolysis, identifying a point of maximum stability for the adduct. acs.org The reversibility is crucial for applications where the dissociation of the dye from the protein is desired, such as in certain proteomics techniques. smolecule.comacs.org

Specificity for Protein Amine Residues (e.g., Lysine (B10760008), Arginine, Histidine)

This compound exhibits specificity for primary amine groups found in proteins. smolecule.com While primary amines in general can react with this compound, the reaction is particularly relevant to the amine-containing amino acid residues within proteins. Lysine residues, with their ε-amino group, are primary sites of interaction. researchgate.netamazonaws.com Arginine and histidine residues also contain nitrogen atoms, but their involvement in the covalent reaction with this compound, particularly under typical staining conditions, is often discussed in the context of their basic nature and potential influence on the local environment, with lysine being the most prominent residue for enamine formation through its primary amine. amazonaws.cominterchim.comnih.govnih.gov Experimental data indicates that among basic amino acids tested, lysine showed the strongest red fluorescence upon reaction with this compound, suggesting preferential adduct formation with lysine's primary amine. amazonaws.com

Fluorogenic Properties and Fluorescence Enhancement upon Binding

This compound is classified as a fluorogenic compound, meaning it is weakly fluorescent in its native state but becomes significantly more fluorescent upon interacting with its target, in this case, primary amines in proteins. smolecule.comwikipedia.orgresearchgate.netinterchim.comfsu.edu

Principles of Pro-fluorescence Behavior

The pro-fluorescence behavior of this compound is attributed to a change in its photophysical properties upon enamine formation. researchgate.netresearchgate.net In its unbound state, this compound exhibits weak green fluorescence. wikipedia.orgacs.org Upon covalent binding to primary amines and the formation of the enamine adduct, the fluorescence shifts to a strong orange-red emission. wikipedia.orgacs.org This significant enhancement and spectral shift are believed to be related to the suppression of non-radiative decay pathways, such as photoisomerization, which are more prevalent in the unbound state. researchgate.netnih.gov The more rigid and polar environment created upon binding within a protein structure or in the presence of detergents like SDS also contributes to the enhanced fluorescence. acs.orgias.ac.innih.gov The formation of the enamine alters the electronic structure of this compound, leading to a highly emissive species. researchgate.netacs.org

Compound Information

Compound NamePubChem CID
This compound56464320

Data Table Example (Illustrative - based on search result descriptions, specific quantitative data for a table was not consistently available across sources):

Interaction PartnerNative this compound FluorescenceAdduct FluorescenceNotes
WaterWeak Green (around 520 nm)N/ANative state wikipedia.orgacs.orgnih.gov
Primary AminesWeak GreenStrong Orange-Red (around 610 nm)Enamine formation wikipedia.orgacs.org
ProteinsWeak GreenStrong Orange-RedBinding to amine residues wikipedia.orgacs.orgias.ac.in
SDSWeak GreenStrong Orange-RedCan enhance fluorescence acs.orgias.ac.ingoogle.com

Environmental Factors Influencing Fluorescence (e.g., Lipophilic Environments, Viscosity)

The fluorescence properties of this compound are significantly influenced by its environment, particularly by factors such as lipophilicity and viscosity. Studies have demonstrated that the orange fluorescence of this compound is enhanced in lipophilic environments nih.govresearchgate.netresearchgate.net. This enhancement in lipophilic surroundings allows for the visualization of membranous organelles and lipid rafts in live cells nih.govresearchgate.net.

The excited-state dynamics of this compound show a dependence on both the polarity and viscosity of the medium, with viscosity exhibiting a more pronounced effect nih.govresearchid.co. An increase in solvent viscosity has been observed to slow down the ultrafast component of this compound's fluorescence decay, leading to a notable increase in quantum yield nih.govfigshare.com. This suggests that viscosity plays a crucial role in suppressing non-radiative decay pathways nih.govfigshare.com.

Research involving this compound in surfactant assemblies, such as micelles of sodium dodecyl sulfate (B86663) (SDS) and Triton X-100 (TX-100), has shown different extents of fluorescence enhancement nih.gov. This difference is rationalized by the location of the fluorophore at varying depths within the micelles, experiencing different microviscosities nih.gov. An enhanced local viscosity increases the emission intensity with an unchanged spectral shape, which supports the significant influence of viscosity on this compound's fluorescence researchgate.net.

The fluorescence quantum yield of this compound is generally low in aqueous solutions but increases significantly in less polar and more viscous environments or upon binding to proteins acs.org.

Ultrafast Dynamics and Deactivation Pathways

The excited-state dynamics of this compound involve ultrafast processes and various deactivation pathways that contribute to its fluorescence characteristics. Femtosecond upconversion experiments have revealed that an ultrafast component dominates the fluorescence decay of this compound in solutions like acetonitrile (B52724) researchid.conih.govfigshare.com.

Upon reacting with primary amines, forming the fluorescent enamine adduct, this ultrafast component remains largely unaffected. However, an additional rise time is observed, indicating the formation of a highly emissive species from a locally excited state researchid.conih.govfigshare.com. This phenomenon is considered central to this compound's utility in biotechnology nih.govfigshare.com. The magnitude of this rise time in the adduct is similar to the longer decay component of native this compound in acetonitrile, suggesting similarities in their dynamics nih.govfigshare.com.

Increasing solvent viscosity slows down the ultrafast component, resulting in a marked increase in quantum yield nih.govfigshare.com. This viscosity dependence suggests that rapid bond isomerization is a significant non-radiative decay pathway in the native this compound molecule nih.govfigshare.com.

Interestingly, in water/sucrose mixtures, the ultrafast component remains unchanged, yet an increase in quantum yield is still observed nih.govfigshare.com. This suggests the presence of at least two non-radiative pathways: one involving bond isomerization and another potentially involving proton transfer nih.govfigshare.com. The weak fluorescence of native this compound is likely due to photoisomerization of its hydrocarbon side chain, with the keto-enol moiety also playing a role in determining the quantum yield researchid.coacs.org.

Advanced Spectroscopic and Imaging Methodologies Utilizing Epicocconone

Fluorescence Spectroscopy Applications

Fluorescence spectroscopy provides powerful tools for investigating molecular interactions, dynamics, and environments. Epicocconone has been utilized in various fluorescence spectroscopy methods to study its interactions, particularly with proteins. ias.ac.inresearchgate.netias.ac.in

Synchronous Fluorescence Studies of Protein Binding

Synchronous fluorescence spectroscopy involves simultaneously scanning both the excitation and emission monochromators with a constant wavelength interval (Δλ). This technique can simplify complex fluorescence spectra and provide information about changes in the microenvironment of fluorophores. nih.gov Studies utilizing synchronous fluorescence spectroscopy have provided evidence for the interaction of this compound with proteins, such as human serum albumin (HSA). ias.ac.inias.ac.in The synchronous fluorescence spectrum of this compound in protein exhibits a single peak, and changes in this peak, such as blue shifts upon the addition of substances like SDS, indicate alterations in the fluorophore's environment. ias.ac.inresearchgate.net Comparing the synchronous fluorescence properties of this compound in the presence of protein to its properties in other environments, such as micelles or with adducts like n-butylamine, helps to understand the nature and location of the binding interaction. ias.ac.inias.ac.in Research has suggested that this compound undergoes ground-state interaction with proteins, potentially involving covalent binding to the N-terminus of the protein. ias.ac.inresearchgate.netias.ac.in

Time-Resolved Fluorescence Spectroscopy for Kinetic Analysis

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation. This technique provides insights into the excited-state dynamics of a fluorophore, including fluorescence lifetimes, which are sensitive to molecular interactions, conformational changes, and energy transfer processes. mdpi.commdpi.com Time-resolved fluorescence spectroscopic studies have been employed to investigate the interaction of this compound with proteins like HSA. ias.ac.inias.ac.in These studies can reveal differences in the excited-state behavior of this compound when bound to proteins compared to its behavior in other media. ias.ac.in The excited-state dynamics of this compound have been found to depend on factors such as the polarity and viscosity of the medium. acs.orgnih.gov While steady-state spectra and temporal decays can sometimes show apparent mismatches, suggesting the contribution of ultrafast components, time-resolved measurements are crucial for a comprehensive understanding of the excited-state processes. acs.orgnih.govmdpi.com Time-resolved techniques can also be used to monitor dynamic processes and obtain kinetic information. mdpi.com

Quantum Yield Determinations in Various Environments

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. Determining the quantum yield of this compound in different environments is essential for understanding how its fluorescence is affected by its surroundings and its interaction with other molecules. This compound exhibits a low quantum yield in neat aqueous solutions, but its fluorescence is significantly enhanced, and thus its quantum yield increases, in certain media, including in the presence of proteins and in lipophilic environments. ias.ac.inresearchgate.netresearchgate.net Studies have reported the fluorescence quantum yield of this compound in different media, such as in the presence of HSA or in surfactant assemblies like SDS micelles. ias.ac.inresearchgate.net The quantum yield can be influenced by factors such as the hydrophobicity of the environment and the concentration of interacting species. ias.ac.inresearchgate.netresearchgate.net For instance, the quantum yield of this compound with BSA has been shown to increase with varying concentrations of SDS, particularly in lipophilic environments, before decreasing at higher surfactant concentrations. researchgate.netresearchgate.net Modifications to the structure of this compound have also been explored to improve its quantum yield and photostability for broader applications. acs.orgnih.govacs.org

Here is a table summarizing some reported fluorescence maxima and quantum yield data for this compound in different media:

MediumFluorescence Maximum (nm)Quantum Yield (ΦF)Source
Neat aqueous solution~520 (weak fluorescence)Low researchgate.netresearchgate.net
In the presence of BSA (excitation 520 nm)610Increased researchgate.netresearchgate.net
In the presence of HSA6100.06 ias.ac.in
HSA–SDS aggregate552 - 566Enhanced ias.ac.in
SDS micelles480Variable ias.ac.inacs.orgnih.gov
Triton X100 micelles-Enhanced acs.orgnih.gov

Note: Values may vary depending on experimental conditions and concentrations.

Advanced Fluorescence Microscopy Techniques

This compound's cell permeability and its enhanced fluorescence upon binding to intracellular proteins make it a useful tool for advanced fluorescence microscopy techniques, enabling the visualization of cellular structures and processes. researchgate.netulb.ac.beresearchgate.net

One-Photon and Two-Photon Absorption Cross-Section Measurements

Understanding the absorption properties of a fluorophore is crucial for optimizing excitation in fluorescence microscopy. This compound exhibits excitation maxima suitable for common laser sources used in microscopy. researchgate.netresearchgate.net For one-photon excitation, this compound has excitation maxima around 395 nm and 520 nm. researchgate.netresearchgate.net

Two-photon absorption (2PA) microscopy is an advanced technique that uses near-infrared light for excitation, offering advantages such as deeper tissue penetration, reduced scattering, and minimized phototoxicity and autofluorescence compared to one-photon microscopy. researchgate.netrsc.orgtechnion.ac.il The efficiency of 2PA is quantified by the two-photon absorption cross-section (σTPA). While the provided search results primarily discuss 2PA cross-sections for this compound analogues, these studies highlight the relevance of determining these values for optimizing two-photon microscopy applications. ulb.ac.beresearchgate.netnih.gov For this compound analogues, 2PA cross-section values have been reported, showing structure dependency. ulb.ac.beresearchgate.netnih.gov These measurements are typically performed by comparing the two-photon excited fluorescence to that of a standard with a known 2PA cross-section. ulb.ac.be

Confocal Microscopy for Intracellular Localization

Confocal microscopy is a widely used technique that provides high-resolution optical sections of fluorescently labeled samples, allowing for the precise determination of the subcellular localization of proteins and other biomolecules. ntu.edu.sguclouvain.bespringernature.com this compound's ability to permeate cells and stain intracellular proteins makes it suitable for live and fixed cell imaging using confocal microscopy. researchgate.netresearchgate.net Studies using confocal microscopy have shown that this compound can stain various cellular structures, including the plasma membrane and lipophilic organelles. researchgate.net Real-time confocal microscopy has been used to observe the rapid absorption of this compound by cells and the labeling of the cytoplasm. researchgate.net Furthermore, co-staining experiments with this compound and markers for specific organelles (e.g., ER, Golgi, lipid rafts) using confocal microscopy can help determine the intracellular distribution and co-localization of this compound-stained proteins with these structures. researchgate.net The distinct emission spectrum of protein-bound this compound in the orange/red region allows for multiplexing with other fluorescent probes emitting in different spectral ranges, enabling simultaneous visualization of multiple cellular components using confocal microscopy. researchgate.netresearchgate.netuclouvain.be

Live Cell Imaging for Dynamic Cellular Processes

This compound is cell-permeable and can readily diffuse into both live and fixed cells without the need for permeabilization. nih.govresearchgate.net This characteristic is crucial for live cell imaging, allowing for the observation of dynamic cellular events in real-time. researchgate.netnih.govresearchgate.netibidi.comconfocalnl.com Upon entering the cell, this compound stains cellular proteins, particularly in lipophilic environments such as membranes and membranous organelles, resulting in bright orange fluorescence against a low background. researchgate.netnih.govresearchgate.net The reversible nature of this compound's binding to proteins is thought to contribute to its low toxicity and minimal perturbation of cellular systems, making it suitable for observing living cells over time. researchgate.net

This compound has been used to visualize membranous organelles and lipid rafts in live cells. researchgate.net The staining is time-dependent, initially labeling the plasma membrane and then cytoplasmic lipophilic structures like the endoplasmic reticulum, Golgi apparatus, and lipid rafts. researchgate.net The nucleus remains unstained. researchgate.net The ability to stain these structures allows researchers to study dynamic processes such as organelle movements and potentially membrane dynamics and cellular trafficking. researchgate.netresearchgate.net

Multiplexing Strategies with Other Fluorophores

A significant advantage of this compound is its long Stokes' shift, which is typically greater than 100 nm. researchgate.netnih.govresearchgate.net The excitation maxima are around 390 nm and 520 nm, while the emission maximum is around 610 nm. researchgate.netinterchim.frresearchgate.net This large separation between excitation and emission spectra minimizes spectral overlap with many common short Stokes' shift fluorophores that emit in the blue, green, or yellow regions of the spectrum. researchgate.netnih.govresearchgate.net

This spectral characteristic allows this compound to be easily multiplexed with other dyes using a single light source. researchgate.netnih.govinterchim.fr For example, this compound can be excited by common lasers such as 405 nm, 488 nm, and 532 nm, which are also used to excite blue and green emitting dyes like Hoechst 33342 (blue emission) or SYTOX green (green emission). researchgate.netresearchgate.netinterchim.fr This compatibility enables simultaneous visualization of different cellular components or processes labeled with spectrally distinct fluorophores in the same live or fixed cell sample. researchgate.netresearchgate.net

Total Internal Reflection Microscopy for Membrane-Associated Studies

Total Internal Reflection Fluorescence (TIRF) microscopy is a technique specifically designed to image events occurring at or near the cell-substrate interface, typically within approximately 100-200 nm of the coverslip. microscopyu.com This is achieved by creating an evanescent wave that selectively excites fluorophores in this thin region, significantly reducing background fluorescence from the bulk of the cell. microscopyu.comnih.gov

Given that this compound stains the plasma membrane and associated lipophilic structures, it holds potential for use in TIRF microscopy to study membrane-associated dynamics. researchgate.netresearchgate.net TIRF microscopy is particularly well-suited for visualizing processes such as protein interactions at the cell membrane surface, focal adhesion dynamics, endocytosis, exocytosis, and cytoskeletal rearrangements near the membrane. microscopyu.comnih.gov While direct studies specifically detailing the use of this compound in TIRF microscopy were not extensively found, its preferential staining of membrane structures and its use in live cell imaging suggest its potential applicability in this technique for studying dynamic events occurring in the evanescent field. researchgate.netresearchgate.net Biochips designed for apical TIRF microscopy highlight the ongoing development of tools for studying membrane processes with high spatial resolution. rsc.org

Integration with Mass Spectrometry

This compound's reversible binding mechanism with proteins is a key feature that makes it highly compatible with downstream mass spectrometry (MS) analysis. researchgate.netresearchgate.netnih.govacs.orginterchim.frgoogle.com Unlike many other protein stains that involve irreversible covalent modifications or contain heavy metals that can interfere with MS, this compound forms a reversible enamine linkage with primary amines, primarily lysine (B10760008) residues. researchgate.netnih.govacs.org This linkage can be readily hydrolyzed under conditions typically used in post-electrophoretic analysis, such as those involving base or strong acid, allowing the protein to be released from the fluorophore. researchgate.netnih.govacs.orgresearchgate.net

Compatibility with Peptide Mass Fingerprinting

Peptide Mass Fingerprinting (PMF) is a common technique used for protein identification after gel electrophoresis. It involves enzymatic digestion of proteins into peptides, followed by MS analysis to obtain a mass spectrum of the peptides. nih.govpsu.edu The peptide masses are then compared to theoretical peptide masses from protein databases to identify the original protein.

This compound-based protein staining is compatible with PMF because the reversible enamine bond can be cleaved during the protein digestion or sample preparation steps for MS. researchgate.netnih.govacs.orgresearchgate.net This ensures that the presence of the this compound label does not significantly interfere with the ionization or mass analysis of the peptides. Studies have shown that proteins stained with this compound-based dyes can be successfully identified by PMF using techniques like MALDI-TOF MS, with good sequence coverage. interchim.frgelcompany.comnih.gov The low background signal observed in mass spectra from this compound-stained samples facilitates easy interpretation and reliable protein identification. gelcompany.com

Applications in Proteomic Characterization Post-Staining

The compatibility of this compound with MS extends beyond simple protein identification via PMF. It is also valuable for more comprehensive proteomic characterization following gel electrophoresis or other protein separation techniques. interchim.frinterchim.frconductscience.com this compound can be used for sensitive total protein staining in 1D and 2D gels, providing reliable quantification of proteins over a wide dynamic range. interchim.frgelcompany.comcuni.cz This quantitative information is essential for comparative proteomics studies.

After staining and imaging, protein spots or bands of interest can be excised from the gel and subjected to in-gel digestion and subsequent MS analysis, including LC-MS/MS, for peptide sequencing and protein identification. psu.edunih.govresearchgate.net The reversible binding of this compound minimizes chemical modifications to the proteins that could hinder enzymatic digestion or MS analysis. interchim.frinterchim.frconductscience.com This allows for confident protein identification and characterization, including potential post-translational modifications, from this compound-stained samples. psu.eduresearchgate.net

The use of this compound-based stains as a loading control in Western blots is another application that benefits from its protein binding properties, although this relates more to quantification than direct MS integration post-staining in this context. researchgate.net However, the fundamental principle of reversible protein binding underpins its utility in various proteomic workflows.

Data related to the photophysical properties and compatibility with MS are summarized in the tables below.

PropertyValue / DescriptionSource(s)
Weak Fluorescence (water)Green (520 nm) wikipedia.orgresearchgate.netnih.govresearchgate.net
Strong Fluorescence (protein-bound)Orange-Red (610 nm) wikipedia.orgresearchgate.netnih.govinterchim.frresearchgate.net
Excitation Maxima390-395 nm, 520 nm researchgate.netinterchim.frresearchgate.net
Emission Maximum590-610 nm researchgate.netresearchgate.netinterchim.frresearchgate.netinterchim.fr
Stokes' Shift>100 nm researchgate.netnih.govresearchgate.net
Binding MechanismReversible covalent to primary amines (lysine residues) researchgate.netwikipedia.orgresearchgate.netnih.govacs.org
Cell PermeabilityYes wikipedia.orgresearchgate.netnih.govresearchgate.net
Compatibility with MSYes (reversible binding allows release) researchgate.netresearchgate.netnih.govacs.orginterchim.frinterchim.frgoogle.comconductscience.com
Application AreaKey Feature Enabled by this compound's PropertiesRelevant Section
Live Cell ImagingCell permeability, reversible binding, fluorescence in lipophilic environments5.2.3
MultiplexingLong Stokes' shift5.2.4
TIRF MicroscopyStaining of membrane-associated structures5.2.5
Peptide Mass FingerprintingReversible binding allows protein release5.3.1
Proteomic CharacterizationReversible binding, sensitive staining, compatibility with MS workflows5.3.2

Applications of Epicocconone in Academic Research

Protein Detection and Quantification in Biochemical Assays

Epicocconone is utilized for the sensitive detection and quantification of proteins in various biochemical assays. interchim.comwikipedia.orgsigmaaldrich.com Its ability to form a fluorescent adduct upon binding to proteins allows for their visualization and measurement. interchim.comsmolecule.comresearchgate.netanr.fr

High Sensitivity Protein Quantification in Solution

This compound-based assays offer a sensitive method for quantifying protein concentration in solution. interchim.comwikipedia.orgsigmaaldrich.comresearchgate.net The fluorescence intensity of the this compound-protein adduct is directly proportional to the amount of protein present. ozbiosciences.com This allows for the quantitative determination of proteins over a wide dynamic range. interchim.comsigmaaldrich.comresearchgate.netinterchim.fr For instance, one this compound-based kit can detect protein amounts as low as 40 pg and has a dynamic range up to 100 µg/mL. interchim.com Another kit reports sensitivity down to 40 ng/mL for proteins and a linear dynamic range between 100 ng/mL and 160 µg/mL. ozbiosciences.cominterchim.fr The assay is generally tolerant of substances that can interfere with other protein quantification methods. sigmaaldrich.cominterchim.fr

Here is a sample data representation based on reported sensitivities:

Assay TypeDetection Limit (Proteins)Dynamic Range (Proteins)
This compound-based Kit 140 pgUp to 100 µg/mL
This compound-based Kit 240 ng/mL100 ng/mL - 160 µg/mL
This compound-based Assay (BSA)0.7 µg per well0.7 µg to 50 µg per well

Protein Detection in Gel Electrophoresis (1D and 2D)

This compound is an effective fluorescent stain for detecting proteins separated by one-dimensional (1D) and two-dimensional (2D) gel electrophoresis. wikipedia.orgdrugfuture.comresearchgate.netnih.gov It provides sensitive staining of protein bands and spots in polyacrylamide gels. acs.orgresearchgate.net this compound-based stains have demonstrated superior performance compared to some other stains, such as SYPRO Ruby or silver reagents, in terms of sensitivity, signal-to-noise ratio, and the number of detected low-abundance proteins. interchim.comresearchgate.net Detection limits as low as 2 ng per band in 1D or 2D PAGE have been reported using this compound. researchgate.net The staining is compatible with downstream analyses like mass spectrometry and Edman degradation due to the reversible nature of the protein binding. acs.orgnih.govanr.frinterchim.fr

Applications in Western Blotting as a Loading Control

This compound-based total protein staining (E-ToPS) serves as a powerful loading control for Western blots. wikipedia.orgnih.govresearchgate.netresearchgate.net Unlike traditional methods that rely on detecting housekeeping proteins, which can have biases, E-ToPS provides a measure of the total protein loaded onto the gel and transferred to the membrane. nih.govresearchgate.netnih.gov Studies have shown that E-ToPS offers more sensitive (≤ 1 μg) and less variable staining properties compared to some other total protein stains and immunostaining against housekeeping proteins like β-tubulin and GAPDH. nih.govresearchgate.netresearchgate.net The staining does not interfere with subsequent immunodetection, allowing for verification of proper loading before the antibody probing steps. nih.govresearchgate.netresearchgate.net While earlier studies suggested linear staining properties, more recent work indicates logarithmic staining properties for E-ToPS, which should be considered for accurate normalization. nih.govresearchgate.netresearchgate.net

Quantitation of Extracellular Proteins in Biofilms

This compound has been successfully applied for the in situ quantification of extracellular proteins (ePNs) within bacterial biofilms. researchgate.netnih.govrroij.comnih.gov Biofilms contain an extracellular matrix composed of various substances, including proteins. researchgate.netnih.govrroij.comnih.gov this compound's ability to bind to amine residues of proteins makes it suitable for specifically targeting and quantifying the protein component of this matrix. researchgate.netnih.gov An optimized microassay protocol using this compound allowed for the detection of protein amounts ranging from 0.7 µg to 50 µg per well in biofilm samples. researchgate.netnih.gov The method demonstrated specificity for proteins, with little interference from sugars commonly found in biofilm matrices. researchgate.netresearchgate.netnih.gov This application provides a valuable tool for studying the composition and dynamics of biofilm extracellular matrices. nih.gov

Cellular and Subcellular Protein Imaging

This compound's fluorescent properties and cell permeability make it useful for imaging proteins within cells. wikipedia.orgresearchgate.netresearchgate.netnih.govinterchim.frresearchgate.net

Staining of Proteins in Live and Fixed Cells

This compound is cell-permeable and can stain cellular proteins in both live and fixed cells. wikipedia.orgresearchgate.netnih.govinterchim.frresearchgate.net As a small, neutral molecule, it readily diffuses across cell membranes without the need for permeabilization, which is often required for other stains or antibody-based labeling methods. researchgate.netnih.govinterchim.fr Upon entering the cell, this compound reacts reversibly with intracellular proteins, resulting in bright orange fluorescence. researchgate.netnih.govresearchgate.net The fluorescence is enhanced in lipophilic environments, allowing visualization of membranous organelles and lipid rafts. researchgate.netnih.gov this compound does not stain nucleic acids. researchgate.netnih.govinterchim.fr The staining is rapid, with plasma membrane staining observed within minutes and cytoplasmic labeling reaching saturation within about 15 minutes in live cells. researchgate.net The long Stokes' shift of this compound makes it suitable for multiplexing with other fluorophores that have shorter Stokes' shifts, using a single light source. researchgate.netnih.govinterchim.fr This allows for simultaneous visualization of different cellular components. interchim.fr

Here is a sample data representation of this compound's spectral properties when bound to protein:

StateExcitation Maxima (nm)Emission Maximum (nm)
In water (weakly fluorescent)390520 (green)
In presence of proteins390, 520605 (orange-red)
In fixed cells405 or 488590 (orange)

This compound's ability to stain proteins in live cells enables real-time imaging and the study of dynamic cellular processes and organelle movements. researchgate.netnih.govbiotium.commdpi.comnih.gov

Protein-Ligand Interaction Studies

Elucidation of Protein Binding Mechanisms

This compound's utility in elucidating protein binding mechanisms stems primarily from its reversible covalent reaction with primary amine groups, predominantly found in lysine (B10760008) residues and the N-termini of proteins smolecule.comwikipedia.orgresearchgate.netnih.gov. This reaction forms a highly fluorescent enamine adduct, which exhibits a strong orange-red emission (around 605-610 nm) when excited, a significant shift from the weak green fluorescence (around 520 nm) of unbound this compound in aqueous solutions wikipedia.orgresearchgate.netresearchgate.net. This "turn-on" fluorescence property upon binding allows researchers to monitor protein interactions and localization with high sensitivity and low background noise wikipedia.orgresearchgate.netresearchgate.net.

Research has shown that the interaction of this compound with proteins, such as human serum albumin (HSA), involves a ground-state interaction leading to covalent binding ias.ac.in. Studies comparing the fluorescence properties of this compound with its adduct formed with n-butylamine, a model for primary amines, suggest that the binding to proteins occurs at the N-terminus ias.ac.in. This covalent, yet reversible, binding mechanism is unique and distinguishes this compound from many other fluorescent protein stains wikipedia.orgresearchgate.netnih.gov. The reversible nature of the binding means the enamine adduct can be hydrolyzed under certain conditions, allowing for the recovery of the native protein and the release of the dye smolecule.comresearchgate.netnih.gov. This reversibility is particularly advantageous in applications where downstream analysis, such as mass spectrometry or Edman degradation, is required after staining researchgate.netnih.govnih.gov.

The change in fluorescence characteristics upon binding provides a direct method to study protein-ligand interactions or protein-protein associations. By monitoring the increase in orange-red fluorescence, researchers can infer the extent of this compound binding to a protein, which in turn can be related to the availability of primary amine groups or the protein's conformation and accessibility of these sites researchgate.netresearchgate.netnih.gov.

Detailed research findings using spectroscopic methods, such as synchronous fluorescence spectra and fluorescence lifetimes, have provided evidence for the covalent binding of this compound to proteins ias.ac.in. These studies highlight the difference in interaction between this compound and proteins compared to its interaction with surfactant assemblies, where the binding is primarily noncovalent and driven by hydrophobic interactions ias.ac.in. The fluorescence enhancement in surfactant assemblies is attributed to the suppression of photoisomerization, while the strong fluorescence in proteins is linked to the covalent adduct formation ias.ac.in.

The binding of this compound to proteins can be influenced by the local environment, such as pH and the presence of detergents ias.ac.inresearchgate.net. For instance, the enhancement of fluorescence quantum yield and lifetime of this compound upon the addition of SDS to HSA indicates that the mode of interaction is facilitated ias.ac.in.

This compound has been successfully applied in various academic research settings to elucidate protein binding:

Protein Quantification: The linear relationship between this compound fluorescence intensity and protein concentration when bound allows for the quantitative determination of proteins in solution and gels wikipedia.orgresearchgate.netnih.govnih.govresearchgate.net. This is based on the consistent binding of this compound to available primary amines.

In Situ Staining: this compound's cell permeability enables the staining of intracellular proteins in live and fixed cells, allowing for the visualization of protein localization and dynamics smolecule.comwikipedia.orgresearchgate.net. The fluorescence signal is observed only when this compound is bound to proteins, eliminating the need for wash steps researchgate.netresearchgate.net.

Gel Electrophoresis and Western Blots: this compound is used as a sensitive total protein stain for polyacrylamide gels and electroblots, providing a valuable tool for visualizing protein profiles and serving as a loading control in Western blots wikipedia.orgnih.govnih.gov. The reversible binding allows for destaining before immunodetection nih.gov.

Biofilm Studies: this compound has been used for the in situ quantification of extracellular proteins within bacterial biofilms, demonstrating its utility in studying protein components in complex biological matrices nih.gov.

The binding characteristics of this compound with proteins can be summarized as follows:

FeatureDescription
Binding SitePrimarily primary amine groups (lysine residues and N-termini)
Binding MechanismReversible covalent bond formation (enamine adduct)
Fluorescence ChangeWeak green fluorescence (unbound) to strong orange-red fluorescence (bound)
ReversibilityAdduct can be hydrolyzed, releasing the dye and native protein
Influencing FactorspH, presence of detergents, local protein environment

This reversible covalent binding mechanism, coupled with its unique fluorescence properties, makes this compound a powerful tool for researchers investigating protein binding events, protein localization, and protein quantification in diverse biological contexts.

Theoretical and Computational Studies of Epicocconone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and spectroscopic properties of molecules like epicocconone. nih.govacs.org

Density Functional Theory (DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TDDFT) has been applied to study the UV/vis absorption spectra and electronic excitations of this compound and its analogues. nih.govacs.org These studies aim to assess the performance of different computational protocols, including the choice of density functional, basis set, and the inclusion of solvent effects, by comparing theoretical predictions with experimental data. nih.govacs.org Research has shown that range-separated hybrid functionals are effective in describing the excitation spectra of a range of this compound derivatives. nih.govacs.org A double-ζ basis set has been found to be sufficiently accurate for screening the spectroscopic properties of this compound analogues. nih.govacs.org The inclusion of solvent effects, often modeled using a polarizable continuum model, is considered important for improving the accuracy of calculated absorption wavelengths. nih.govacs.orgresearchgate.net Conformational changes in this compound derivatives and their influence on electronic absorption spectra have also been pointed out in these studies. nih.govacs.org

Evaluation of Charge Transfer Processes

Computational studies using TDDFT have been employed to evaluate charge transfer processes in this compound analogues, particularly those that serve as protein markers. nih.gov These investigations analyze through-space charge transfers upon photon absorption. nih.gov Methods such as analyzing total density differences and using point-charge models, including Bader's atoms-in-molecules theory, are utilized to understand the nature and extent of charge transfer. nih.gov Key aspects discussed include the distances and amounts of charge transfer, as well as transition dipole moments, linking these values to the chemical structures of the fluorophores. nih.gov Theoretical findings from these studies can provide guidance for the future design of this compound analogues with improved photochemical properties. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are valuable for exploring the dynamic behavior of molecules and their interactions over time. frontiersin.orgnih.gov In the context of this compound, MD simulations can provide insights into its interactions with proteins and the influence of the solvent environment on its fluorescence properties.

Understanding Solvent Effects on Fluorescence Properties

Solvent effects play a significant role in the fluorescence properties of this compound. researchid.conih.govresearchgate.net Molecular dynamics simulations, often in explicit solvent, can help to understand these effects at a molecular level. researchid.coresearchgate.net Studies have shown that the ultrafast dynamics of this compound analogues depend significantly on solvent properties like hydrogen bonding and viscosity, although solvent polarity also plays a role. researchid.conih.gov MD simulations can qualitatively agree with experimental data regarding the time scale of solvation dynamics. researchid.co These simulations can help to elucidate how the surrounding solvent molecules interact with this compound in both its native and protein-bound (enamine) forms, influencing its excited-state dynamics and fluorescence quantum yield. researchid.conih.govresearchgate.netacs.orgacs.org For instance, the viscosity dependence of fluorescence quantum yields can be explained by the location of the fluorophore within different environments, such as micelles. researchgate.net

Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies aim to correlate chemical structure with biological or physical activity. For this compound, SAR studies, often guided or complemented by computational methods, focus on how modifications to the this compound scaffold affect its fluorescence properties and interaction with proteins. researchgate.netnih.govacs.org Computational modeling, including quantitative structure-activity relationship (QSAR) analysis, can be used to analyze experimental findings and gain a deeper understanding of how structural changes influence activity. mdpi.com Studies on this compound analogues have explored the impact of replacing the heptatriene chain with aromatic rings, such as naphthyl or pyridyl groups, leading to analogues with improved fluorescence properties like increased brightness and photostability. researchgate.netnih.govacs.org DFT calculations have been used in conjunction with time-resolved fluorescence studies to understand the excited-state processes in these analogues and identify structural features responsible for enhanced fluorescence, such as the presence of a p-chloro group on a pyridyl moiety. nih.gov These computational and experimental SAR studies are crucial for the rational design of this compound-based fluorophores with tailored properties for specific applications. researchgate.netnih.govnih.govnih.govacs.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound56464320

Data Table:

While specific numerical data tables directly from computational studies on this compound's electronic excitations, charge transfer values, or detailed MD simulation interaction energies were not extensively detailed in the provided search snippets in a format readily extractable into a single comprehensive table, the research indicates the types of data generated. For example, binding free energies from MD simulations can be calculated and compared with experimental values. nih.gov TDDFT studies yield calculated absorption wavelengths and information about transition dipole moments and charge transfer distances/amounts. nih.govacs.orgnih.gov

A conceptual representation of data types from these studies is shown below:

Study TypeComputational MethodExample Data Types
Electronic ExcitationsTDDFTAbsorption Wavelengths (calculated), Oscillator Strengths, Transition Dipole Moments
Charge Transfer ProcessesTDDFT, Bader's AIMCharge Transfer Amounts, Charge Transfer Distances
Protein Interactions (Modeling)MD SimulationsBinding Free Energies (calculated), Interaction Energies, RMSD, RMSF, Hydrogen Bonds
Solvent EffectsMD SimulationsSolvation Dynamics Time Scales, Interaction Energies with Solvent, Conformational Changes in Solvent
Structure-Activity RelationshipDFT, QSARCorrelation of Structural Descriptors with Fluorescence Properties or Reactivity

Correlating Structural Modifications with Photophysical and Binding Characteristics

Theoretical and computational studies have been instrumental in elucidating the relationship between the structure of this compound and its photophysical behavior, as well as its interaction with proteins. These studies often employ methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to model electronic structure, excitation states, and reaction mechanisms. acs.orgfrontiersin.org

One key area of investigation involves understanding the mechanisms behind this compound's fluorescence, particularly the difference between its weakly fluorescent native state in solution and its strongly fluorescent enamine form when bound to proteins. acs.orgresearchgate.net Computational studies suggest that in the native state, non-radiative pathways, such as photoisomerization of the hydrocarbon side chain and processes involving the keto-enol moiety, contribute to the low quantum yield. researchgate.net The structural flexibility of the native this compound is thought to facilitate these non-radiative decay pathways. acs.orgacs.org

Upon reaction with primary amines, such as lysine (B10760008) residues in proteins, this compound forms a reversible enamine adduct. nih.govresearchgate.net This structural change leads to a significant enhancement of fluorescence and a red shift in emission wavelength. wikipedia.orgacs.orgresearchgate.net Computational analyses of this compound derivatives and their enamine adducts have explored the impact of different structural motifs on these photophysical changes. For instance, replacing the heptatriene chain with more rigid aromatic rings, like naphthyl or pyridyl groups, has been shown computationally and experimentally to result in brighter fluorescence in both the native and enamine states. researchgate.net This suggests that restricting the flexibility of the molecule through structural modification can suppress non-radiative decay pathways and increase quantum yield. researchgate.net

Theoretical calculations have also been used to study the electronic transitions responsible for absorption and emission in this compound and its analogues. TD-DFT calculations can predict vertical excitation energies and provide insights into the nature of the excited states involved, such as intramolecular charge transfer (ICT). acs.org Studies have indicated that ICT plays a significant role in the photophysics of this compound derivatives. acs.org

Furthermore, computational approaches are employed to investigate the binding characteristics of this compound with proteins. While this compound forms a covalent adduct with primary amines, non-covalent interactions also play a role in its interaction with proteins and other environments like micelles and cyclodextrins, leading to changes in its fluorescence. acs.orgresearchgate.net Computational modeling can help predict potential binding sites and understand the nature of these interactions, although specific detailed computational studies solely focused on predicting this compound's protein binding sites were not extensively detailed in the search results, general computational methods for predicting protein binding sites of ligands exist. beilstein-journals.orgmdpi.com

The correlation between structural modifications and photophysical/binding characteristics is crucial for the rational design of this compound analogues with improved properties, such as increased photostability and quantum yield, for specific applications in bioimaging and protein detection. researchgate.netmdpi.com

Here is a table summarizing some reported photophysical data for this compound and selected derivatives/adducts:

CompoundState/AdductAbsorption Maximum (nm)Emission Maximum (nm)NotesSource
This compound (1)Native (solution)435535Weakly fluorescent in water acs.orgresearchgate.net
This compound (1)Enamine (with protein)~520~610Strongly fluorescent wikipedia.orgacs.orgresearchgate.net
This compound (1)Butylamine (B146782) adduct (6)520615Model for protein adduct acs.orgresearchgate.net
This compound Analog (2)Native412–413530Analogue with structural modification acs.orgresearchgate.net
This compound Analog (3)Native412–413530Analogue with structural modification acs.orgresearchgate.net
This compound Analog (7)Butylamine adduct513605Adduct of Analog 2 acs.orgresearchgate.net
This compound Analog (8)Butylamine adduct507605Adduct of Analog 3 acs.orgresearchgate.net
Synthetic Analogue (SE)In cell medium480, 530610Improved photostability and quantum yield mdpi.cominterchim.com

Note: Absorption and emission maxima can vary depending on the solvent and environment.

Computational studies, often combined with experimental data, provide a deeper understanding of the excited-state dynamics and the factors influencing fluorescence quantum yields, such as the role of bond twisting and the rigidity of the molecular structure. acs.orgacs.org This knowledge is vital for the rational design of novel this compound-based fluorescent probes with tailored photophysical and binding properties for diverse biological applications. acs.orgresearchgate.netmdpi.com

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Epicocconone-Based Probes

The rational design of this compound analogues is a key area of future research. researchgate.netnih.govmdpi.comnih.govnih.gov The aim is to develop probes with improved photophysical properties, such as increased photostability and higher quantum yields, compared to the natural product. researchgate.netnih.gov Strategies involve modifying the core structure, for instance, by replacing the triene tail with aromatic rings, which has shown promise in increasing photostability and quantum yields. researchgate.netnih.gov Such modifications can lead to libraries of polyfunctional fluorophores with enhanced characteristics for various applications. researchgate.netnih.gov The design process often involves understanding the structure-activity relationships to optimize fluorescence intensity and sensitivity. mdpi.com

Expanding the Scope of Biological Targets

While this compound is known for its reaction with primary amines in proteins, future research aims to expand its targeting capabilities. This includes exploring its potential for specifically labeling low-abundance proteins, which is crucial for biomarker discovery. nih.govanr.fr The development of non-toxic fluorescent biomarkers that can specifically target proteins without requiring genetic modifications is a promising strategy. anr.fr Furthermore, investigating the potential for this compound-based probes to target specific organelles or biomolecules beyond proteins is an active area of exploration. rsc.orgmdpi.com The adaptability of this compound's interactions based on environmental conditions and protein structure suggests potential for tailoring probes for specific biological targets. smolecule.com

Integration with Advanced Bioanalytical Platforms

The integration of this compound and its analogues with advanced bioanalytical platforms is crucial for enhancing detection sensitivity and throughput. This includes their use in more sensitive and selective fluorescent protein staining methods for techniques like 1D and 2D gel electrophoresis. wikipedia.orgnih.govanr.frresearchgate.netresearchgate.net The goal is to improve the detection limit and the ability to visualize a wide dynamic range of proteins. nih.govresearchgate.netresearchgate.net Furthermore, the unique properties of this compound, such as its mix-and-measure ability and photostability, make it of interest for applications as a biosensor. researchgate.net Integrating this compound-based probes with microfluidics and other miniaturized systems could enable rapid and sensitive analysis with small sample volumes. researchgate.net

Exploration of New Bioproduction Strategies for Analogues

Exploring new bioproduction strategies for this compound analogues is important for sustainable and potentially cost-effective production. While chemical synthesis allows for tailored modifications, investigating the potential of microbial fermentation, particularly using Epicoccum nigrum or engineered strains, could provide alternative routes for obtaining this compound and its derivatives. researchgate.netsmolecule.com Understanding the biosynthetic pathways of this compound in Epicoccum nigrum could facilitate the development of engineered biological systems for producing natural or modified versions of the compound. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. How can researchers optimize Epicocconone-based staining protocols for total protein normalization in Western blotting?

  • Methodological Answer : this compound staining is optimal for low-protein loading ranges (0.1–3 µg/lane) due to its high sensitivity and linear dynamic range. To validate, prepare a dilution series of protein samples (e.g., 0.1–30 µg/lane) and compare staining intensity using fluorescence imaging. Ensure compatibility with downstream assays (e.g., mass spectrometry, immunostaining) by avoiding fixatives and limiting exposure to light during imaging . For high-throughput studies, combine with polarizable continuum models (PCM) to account for solvent effects during spectral analysis .

Q. What experimental criteria distinguish this compound from Coomassie and Sypro Ruby in protein staining?

  • Methodological Answer : this compound outperforms Coomassie in sensitivity (detection limit: ~0.1 µg vs. 1 µg) and reversibility, making it suitable for sequential analyses. Unlike Sypro Ruby, this compound requires no specialized equipment and has a faster protocol (30 minutes vs. 60+ minutes). To validate, perform parallel staining of identical gels with all three dyes and quantify using densitometry. Note that this compound’s fluorescence is pH-dependent, requiring strict buffer control (pH 7–8) to maintain linearity .

Q. How should researchers validate the linearity and reproducibility of this compound staining for quantitative proteomics?

  • Methodological Answer : Generate a calibration curve using serial dilutions of a standardized protein (e.g., BSA) across the 0.1–30 µg range. Acquire fluorescence intensities via CCD imaging and apply logarithmic regression to assess linearity (R² > 0.98). For reproducibility, perform triplicate experiments under varying pH and temperature conditions. Use ANOVA to identify significant deviations. This compound’s covalent binding to lysine residues ensures minimal signal variability compared to charge-based dyes like Ponceau S .

Advanced Research Questions

Q. How can contradictions in this compound’s absolute configuration be resolved using experimental and computational methods?

  • Methodological Answer : Discrepancies in SciFinder’s structural data (relative configuration) vs. experimental ECD spectra (absolute configuration) require chiral resolution via X-ray crystallography or vibrational circular dichroism (VCD). For computational validation, perform time-dependent density functional theory (TDDFT) simulations with range-separated hybrid functionals (e.g., CAM-B3LYP) and triple-ζ basis sets. Compare calculated vs. experimental ECD spectra to confirm the (3R,11R) configuration observed in Epicoccum nigrum .

Q. What computational protocols best predict electronic excitation spectra of this compound derivatives?

  • Methodological Answer : TDDFT with range-separated hybrids (e.g., ωB97X-D) and 6-311+G(d,p) basis sets accurately models UV/vis absorption maxima. Include solvent effects via PCM (e.g., water or methanol) and optimize ground-state geometries using B3LYP/6-31G(d). For derivatives with conformational flexibility, perform molecular dynamics (MD) sampling to identify dominant conformers. Validate against experimental spectra with <10 nm deviation .

Q. How can photostability issues with this compound in prolonged imaging studies be mitigated?

  • Methodological Answer : this compound’s rapid photobleaching under continuous excitation (e.g., 488 nm lasers) limits its use in time-lapse imaging. To address this, (1) reduce laser power to ≤5% and use pulsed illumination, (2) pair with antifade reagents (e.g., ProLong Diamond), or (3) substitute with photostable dyes (e.g., Cy3/Cy5) for amine-reactive covalent bonding. For validation, compare signal half-life (t₁/₂) under identical imaging conditions .

Research Design Considerations

  • PICOT Framework : For studies comparing this compound with alternative stains, structure questions using:

    • P : Protein samples (e.g., mammalian cell lysates)
    • I : this compound staining
    • C : Coomassie/Sypro Ruby
    • O : Sensitivity (detection limit), linearity (R²), compatibility with downstream assays
    • T : Short-term (30 min staining) vs. long-term (24-hour stability) .
  • Data Contradiction Analysis : Use Bland-Altman plots or Deming regression when comparing this compound’s quantification results with alternative methods (e.g., Bradford assay) to account for proportional bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.